4-Amino-1-(4-fluorophenyl)cyclohexan-1-ol
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Overview
Description
Molecular Structure Analysis
The InChI code for “4-Amino-1-(4-fluorophenyl)cyclohexan-1-ol” is 1S/C12H16FNO/c13-10-3-1-2-9(8-10)12(15)6-4-11(14)5-7-12/h1-3,8,11,15H,4-7,14H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius . More detailed physical and chemical properties might be available in specialized chemical databases.Scientific Research Applications
Synthesis and Polymer Applications
Research into the synthesis and properties of organosoluble polyimides based on cyclohexane derivatives, including those similar to 4-Amino-1-(4-fluorophenyl)cyclohexan-1-ol, highlights their potential applications in materials science. These compounds exhibit excellent solubility in a variety of organic solvents and demonstrate good mechanical properties and thermal stability, making them suitable for advanced material applications (Yang, Su, & Hsiao, 2004).
Catalysis in Organic Synthesis
The use of cyclohexane-based compounds as chiral ligands for catalyzing reactions in organic synthesis is another significant area of research. These compounds have been utilized in enantioselective additions, demonstrating their utility in the synthesis of chiral secondary alcohols with good to high enantioselectivities (Asami et al., 2015).
Anticonvulsant Properties
Research on the crystal structures of anticonvulsant enaminones related to this compound has provided insights into their potential therapeutic applications. The cyclohexene rings in these structures adopt specific conformations contributing to their biological activity, indicating the relevance of such compounds in medicinal chemistry (Kubicki, Bassyouni, & Codding, 2000).
Antioxidant Activity
Aminoalcohols derived from 4-fluorophenyl compounds have shown antioxidant properties, suggesting their potential use in protecting against oxidative stress. This research underlines the importance of the alkyl chain length in the phenyl ring for the intensity of antioxidant activity, indicating the role of structural factors in biological efficacy (Isakhanyan et al., 2011).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4-amino-1-(4-fluorophenyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-10-3-1-9(2-4-10)12(15)7-5-11(14)6-8-12/h1-4,11,15H,5-8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCOCRCWPQAVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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